1,1-Dimethyl-2-sulfinylhydrazine

Description

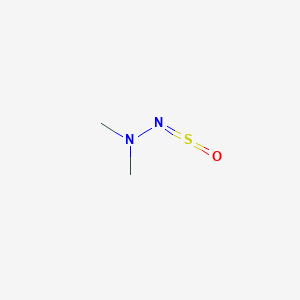

1,1-Dimethyl-2-sulfinylhydrazine is a hydrazine derivative characterized by two methyl groups attached to one nitrogen atom and a sulfinyl (-S(O)-) group bonded to the adjacent nitrogen. Hydrazines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form diverse functional groups. The sulfinyl moiety in this compound likely enhances polarity and stability, distinguishing it from analogs with sulfanyl (-S-) or other substituents .

Properties

CAS No. |

13066-24-5 |

|---|---|

Molecular Formula |

C2H6N2OS |

Molecular Weight |

106.15 g/mol |

IUPAC Name |

N-methyl-N-(sulfinylamino)methanamine |

InChI |

InChI=1S/C2H6N2OS/c1-4(2)3-6-5/h1-2H3 |

InChI Key |

UFBUHFJBKZYCAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=S=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-sulfinylhydrazine typically involves the reaction of dimethylhydrazine with sulfur-containing reagents. One common method is the reaction of 1,1-dimethylhydrazine with sulfur dioxide or sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-sulfinylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazine compounds.

Scientific Research Applications

1,1-Dimethyl-2-sulfinylhydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxides and sulfinamides.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-sulfinylhydrazine involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazine derivatives differ in substituents, which dictate their chemical and biological properties. Key comparisons include:

1-Methyl-1-phenylhydrazine (C₇H₁₀N₂)

- Structure : Features a methyl and phenyl group on adjacent nitrogens.

- Properties : Used as a synthetic intermediate; lacks the sulfinyl group, reducing polarity compared to 1,1-Dimethyl-2-sulfinylhydrazine. The phenyl group enhances aromatic interactions but may limit solubility .

1,2-Dimethylhydrazine (C₂H₈N₂)

- Structure : Symmetrical dimethyl substitution.

- Properties: High reactivity due to electron-donating methyl groups; implicated in carcinogenicity studies. The absence of a sulfinyl group reduces its oxidative stability compared to the target compound .

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide (C₂₃H₂₃N₅OS)

- Structure : Contains a sulfanyl (-S-) group and benzimidazole moiety.

- Properties : The sulfanyl group confers moderate electron-withdrawing effects, while the benzimidazole enhances biological activity. The sulfinyl group in this compound may offer superior oxidative stability and hydrogen-bonding capacity .

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine

- Structure : Ethyl and trifluoromethoxy substituents on a phenyl ring.

- Properties : The electron-withdrawing trifluoromethoxy group increases acidity and metabolic resistance. Comparatively, the sulfinyl group in the target compound may enhance solubility and receptor binding .

Physicochemical Properties

| Compound Name | Molecular Formula | Key Substituents | Boiling Point (°C) | Solubility | Reactivity Profile |

|---|---|---|---|---|---|

| This compound* | C₂H₈N₂OS | Methyl, Sulfinyl | N/A | Moderate | High (oxidative stability) |

| 1-Methyl-1-phenylhydrazine | C₇H₁₀N₂ | Methyl, Phenyl | 245 | Low | Moderate (aromatic coupling) |

| 1,2-Dimethylhydrazine | C₂H₈N₂ | Methyl | 83 | High | High (carcinogenic) |

| 1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine | C₉H₁₁F₃N₂O | Ethyl, Trifluoromethoxy | N/A | Low | Moderate (metabolic resistance) |

*Data inferred from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.